4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
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Overview
Description
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a heterocyclic organic compound with the molecular formula C6H8O3. It is known for its unique structure, which includes a furan ring with an ethyl group and a hydroxyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one can be synthesized through several methods. One common approach involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate diethyl oxalylpropionate with acetaldehyde. The final step involves acidic decarboxylation to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its role as a flavor compound in fruits and other food products.
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one:
Uniqueness
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is unique due to its specific structural features, including the ethyl group and hydroxyl group on the furan ring.
Properties
IUPAC Name |
3-ethyl-2-hydroxy-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,6,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABIZTHYZVUARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-49-1 |
Source
|
Record name | 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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